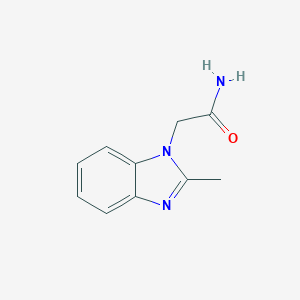

2-(2-Methylbenzimidazol-1-yl)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-(2-Methylbenzimidazol-1-yl)acetamide, also known as MBI-594AN, is a compound derived from a series of benzimidazole analogs. It has the empirical formula C10H11N3O and a molecular weight of 189.21 .

Molecular Structure Analysis

The molecular structure of 2-(2-Methylbenzimidazol-1-yl)acetamide can be represented by the SMILES stringCc1nc2ccccc2n1CC(N)=O . This indicates that the compound contains a methyl group attached to a benzimidazole ring, which is further connected to an acetamide group.

Aplicaciones Científicas De Investigación

Neuroprotection

This compound has been studied for its neuroprotective effects. Researchers have investigated benzimidazole containing acetamide derivatives for their potential to protect against neurological damage caused by various factors, such as ethanol exposure .

Anticancer Activity

2-(2-Methylbenzimidazol-1-yl)acetamide: , also known as MBI-594AN, is derived from benzimidazole analogs and exhibits potential anticancer and antitumor activity. This makes it a candidate for cancer research, particularly in the development of new therapeutic drugs.

Antitumor Activity

In addition to its anticancer properties, this compound has shown promise in antitumor studies. It may contribute to the development of treatments targeting specific tumors.

Synthetic Pathways in Drug Development

The compound is involved in various synthetic pathways for drug development, including diazo-coupling, Knoevenagel condensation, and Biginelli reaction. These methods are crucial for creating biologically active drugs based on benzothiazole derivatives .

Molecular Hybridization Techniques

Molecular hybridization techniques are used to synthesize benzothiazole derivatives, which are important in the creation of new drugs with enhanced biological activity .

Microwave Irradiation and One-Pot Multicomponent Reactions

These techniques are employed in the synthesis of benzothiazole derivatives, streamlining the production process and potentially leading to more efficient drug manufacturing .

Direcciones Futuras

While specific future directions for 2-(2-Methylbenzimidazol-1-yl)acetamide are not mentioned, benzimidazole derivatives, in general, have been the focus of many research studies due to their wide range of biological activities . Future research may focus on exploring the potential applications of these compounds in various therapeutic areas.

Propiedades

IUPAC Name |

2-(2-methylbenzimidazol-1-yl)acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3O/c1-7-12-8-4-2-3-5-9(8)13(7)6-10(11)14/h2-5H,6H2,1H3,(H2,11,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSVKEPCGOQIEOZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=CC=CC=C2N1CC(=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-Methylbenzimidazol-1-yl)acetamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Hyperin 6''-[glucosyl-(1->3)-rhamnoside]](/img/structure/B141331.png)

![(S)-1-[2-(Trifluoromethyl)phenyl]ethylamine](/img/structure/B141343.png)